6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-8-azabicyclo[321]octan-3-ol is a bicyclic compound that belongs to the family of tropane alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities, making it a preferred approach for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cycloaddition, and desymmetrization, depending on the specific requirements of the production scale .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic and anticholinergic effects.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to acetylcholine receptors, resulting in anticholinergic activity .
Comparison with Similar Compounds
Similar Compounds
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol: Similar structure but with a methyl group instead of a methoxy group.
8-Oxa-3-azabicyclo[3.2.1]octane: Contains an oxygen atom in the bicyclic structure.
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one: Features a cyclopropyl group and a ketone functional group.
Uniqueness
6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
6-methoxy-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C8H15NO2/c1-11-8-3-5-2-6(10)4-7(8)9-5/h5-10H,2-4H2,1H3 |
InChI Key |
ONSNCMKBQPADTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2CC(CC1N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.